molecular formula C14H6N3NaO5S B12740112 sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate CAS No. 70321-84-5

sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

Cat. No.: B12740112
CAS No.: 70321-84-5
M. Wt: 351.27 g/mol
InChI Key: HVQDGOPDEZCEOF-UHFFFAOYSA-M
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Description

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a complex organic compound with the molecular formula C14H6N3NaO5S This compound is known for its unique structural features, which include a naphthoquinone core fused with a benzotriazole ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate typically involves multi-step organic reactions. One common method involves the reaction of naphthoquinone with benzotriazole under specific conditions to form the core structure. The sulfonation of the resulting compound is then carried out using sulfuric acid or other sulfonating agents to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone derivatives: Compounds such as 1,4-naphthoquinone share a similar core structure.

    Benzotriazole derivatives: Compounds like benzotriazole itself are structurally related.

    Sulfonated aromatic compounds: Examples include sodium naphthalene sulfonate.

Uniqueness

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is unique due to its combination of a naphthoquinone core, benzotriazole ring, and sulfonate group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

CAS No.

70321-84-5

Molecular Formula

C14H6N3NaO5S

Molecular Weight

351.27 g/mol

IUPAC Name

sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

InChI

InChI=1S/C14H7N3O5S.Na/c18-13-6-3-1-2-4-7(6)14(19)10-8(13)5-9(23(20,21)22)11-12(10)16-17-15-11;/h1-5H,(H,15,16,17)(H,20,21,22);/q;+1/p-1

InChI Key

HVQDGOPDEZCEOF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NNN=C4C(=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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